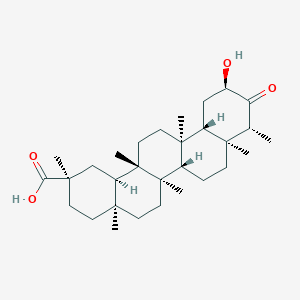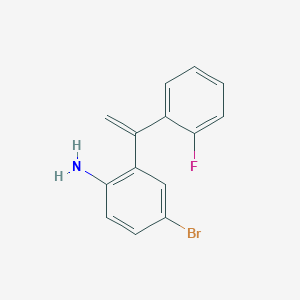
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a vinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 2-fluorobenzaldehyde.
Formation of the Intermediate: The intermediate 4-bromo-2-(2-fluorophenyl)ethanone is formed through a Friedel-Crafts acylation reaction.
Vinylation: The intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines.
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Coupling: Biaryl and styrene derivatives.
Scientific Research Applications
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and halogen atoms can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler analog without the vinyl and fluorophenyl groups.
2-Fluoroaniline: Lacks the bromine and vinyl groups.
4-Bromo-2-fluoroaniline: Similar but without the vinyl group.
Uniqueness
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is unique due to the presence of both bromine and fluorine atoms along with a vinyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Properties
Molecular Formula |
C14H11BrFN |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
4-bromo-2-[1-(2-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H11BrFN/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2 |
InChI Key |
HLGYMGGHTILYFP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1F)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


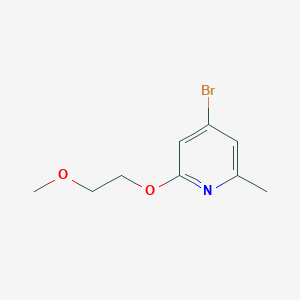
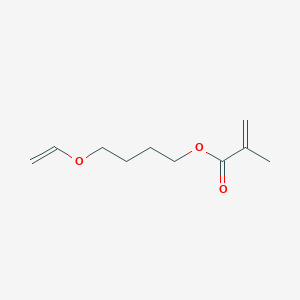
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)
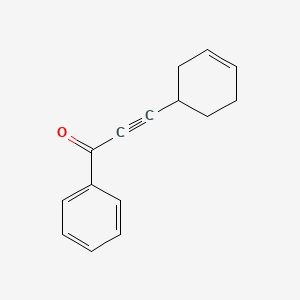

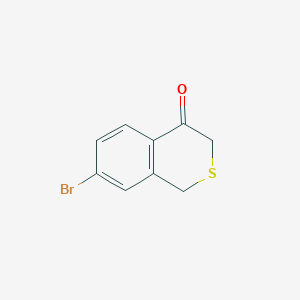

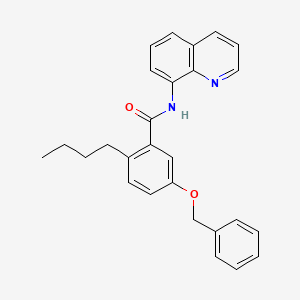
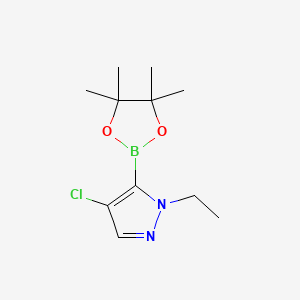
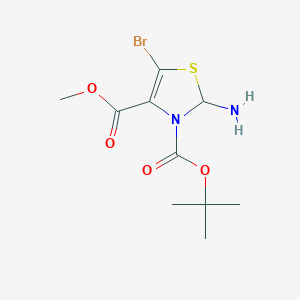
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)

